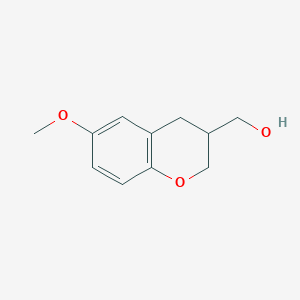![molecular formula C12H12N2O B15069741 (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-69-8](/img/structure/B15069741.png)
(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol is a bipyridine derivative with a molecular formula of C12H12N2O. This compound is characterized by the presence of a methanol group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond. Bipyridine derivatives are widely used in various fields, including organic synthesis, coordination chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings .
Industrial Production Methods
Industrial production of bipyridine derivatives, including (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with metal centers and other molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methanol group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.
4’-Methyl-2,2’-bipyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
4’-Methyl-2,2’-bipyridine-4-carbonitrile: Contains a nitrile group instead of a methanol group.
Uniqueness
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in other bipyridine derivatives .
Propiedades
Número CAS |
1346686-69-8 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
[5-(4-methylpyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3 |
Clave InChI |
ICSOJTFCUBWEBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=CN=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


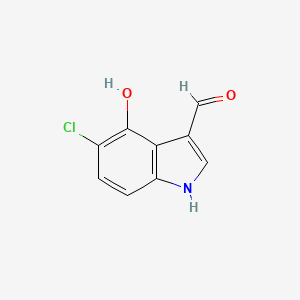
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
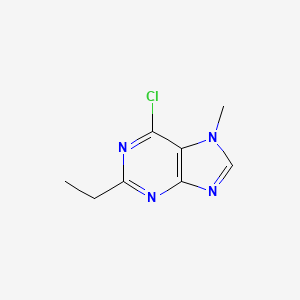
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
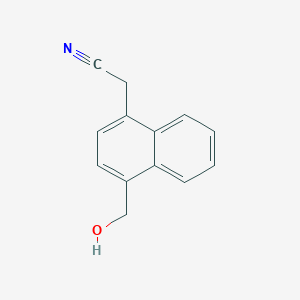
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)


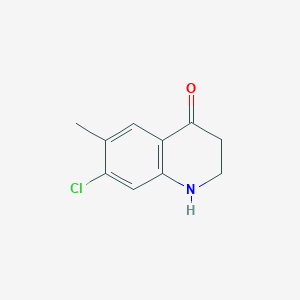
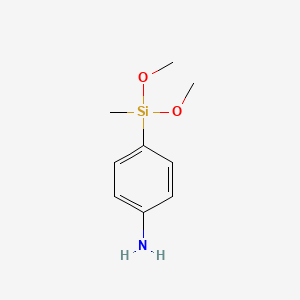
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)

